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Fluorescein phosphoramidite

Cat. No.: B12044742
M. Wt: 843.9 g/mol
InChI Key: XUQUNBOKLNVMMK-UHFFFAOYSA-N
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Description

Significance of Fluorescent Labeling in Contemporary Biomolecular Research

Fluorescent labeling is a technique that involves the covalent attachment of a fluorescent molecule, or fluorophore, to a biomolecule such as a protein or nucleic acid. bioclone.net This process has become a cornerstone of modern biomolecular research due to its high sensitivity, allowing for the detection of molecules even at low concentrations. bioclone.netwikipedia.org Unlike radioactive labeling, fluorescent tagging is non-destructive to the target molecule's structure and function and does not pose the same safety concerns. wikipedia.org

The use of fluorescent labels enables researchers to visualize and track specific biomolecules within complex environments like living cells. bioclone.net This capability is crucial for studying cellular processes, protein-protein interactions, and the distribution of molecules in real-time. researchgate.net Furthermore, the availability of various fluorophores with distinct spectral properties allows for multiplexing, where multiple targets can be observed simultaneously within the same sample, providing a more comprehensive understanding of intricate biological systems. bioclone.net

Historical Context of Fluorescent Probe Development for Nucleic Acids

The journey of fluorescent labeling began in 1871 with the synthesis of fluorescein (B123965) by Adolf von Baeyer. biotium.com However, its application in biological research came much later. In 1941, Albert Coons pioneered the use of fluorescein-conjugated antibodies for immunofluorescence, a technique that revolutionized the visualization of proteins in tissues. biotium.com

While the inherent fluorescence of nucleic acids is limited, the need for their visualization in various analytical applications spurred the development of fluorescent labeling methods for these molecules. nih.gov Early methods often involved the use of intercalating dyes. The development of techniques to covalently attach fluorophores directly to nucleic acids marked a significant advancement. nih.gov The introduction of fluorescein isothiocyanate (FITC) and later carboxyfluorescein derivatives expanded the toolkit for labeling nucleic acids, paving the way for their use in a wide range of applications, from DNA sequencing to chromosome analysis. nih.govwikipedia.org

Core Principles of Phosphoramidite (B1245037) Chemistry in Synthetic Oligonucleotide Science

The chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules, is predominantly achieved through the phosphoramidite method. sigmaaldrich.combiosyn.com This solid-phase synthesis technique, developed in the 1980s, proceeds in a 3' to 5' direction through a series of repeated cycles. sigmaaldrich.com

The core of this chemistry involves the use of phosphoramidite monomers, which are nucleosides with their reactive groups protected to prevent unwanted side reactions. measurebiology.org The synthesis cycle consists of four key steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a reactive hydroxyl group. sigmaaldrich.comnumberanalytics.com

Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free hydroxyl group, forming a phosphite (B83602) triester linkage. measurebiology.orgnumberanalytics.com

Capping: Any unreacted hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester, completing the addition of one nucleotide. sigmaaldrich.comnumberanalytics.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized. fujifilm.com

Overview of Fluorescein Phosphoramidite as a Preeminent Fluorophore Precursor

This compound is a specialized phosphoramidite monomer that incorporates the fluorescein dye. This reagent allows for the direct incorporation of the fluorescent label into an oligonucleotide during automated solid-phase synthesis. chemgenesjapan.com This method is more efficient than post-synthesis labeling, which involves more laborious solution-phase conjugation and purification steps. chemgenesjapan.com

The fluorescein moiety is typically attached to the phosphoramidite via a linker arm, which serves to distance the dye from the oligonucleotide to minimize potential quenching of the fluorescence by the DNA bases. atdbio.com The phenolic hydroxyl groups of the fluorescein molecule are protected, often with pivaloyl groups, to prevent side reactions during the synthesis process. atdbio.comresearchgate.net The use of isomerically pure 5- or 6-carboxyfluorescein (B556484) (FAM) phosphoramidites ensures the production of a homogenous population of labeled oligonucleotides with consistent spectral properties. chemgenesjapan.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H58N3O10P B12044742 Fluorescein phosphoramidite

Properties

Molecular Formula

C46H58N3O10P

Molecular Weight

843.9 g/mol

IUPAC Name

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50)

InChI Key

XUQUNBOKLNVMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N

Origin of Product

United States

Chemical Structure and Properties of Fluorescein Phosphoramidite

Molecular Structure and Isomerism

Fluorescein phosphoramidite exists as different isomers, primarily the 5- and 6-isomers of carboxyfluorescein (FAM). chemgenesjapan.com These isomers differ in the point of attachment of the linker arm to the fluorescein core. The use of a single, pure isomer is crucial for ensuring the physicochemical and spectral homogeneity of the labeled oligonucleotides. researchgate.net The synthesis of these phosphoramidites involves protecting the hydroxyl groups on the fluorescein molecule, often with acyl groups like pivaloyl, to prevent unwanted reactions during oligonucleotide synthesis. researchgate.netgoogle.com A linker, commonly a six-carbon chain, connects the fluorescein to the phosphoramidite moiety. atdbio.comgoogle.com

Regioisomeric Purity and Separation Techniques (e.g., 5- and 6-Carboxyfluorescein (B556484) Isomers)

Key Chemical Properties

The chemical properties of this compound are critical for its use in automated DNA synthesizers. It is typically a solid that is soluble in acetonitrile, the diluent used in oligonucleotide synthesis. lumiprobe.com

Interactive Data Table: Chemical Properties of 6-FAM Phosphoramidite

PropertyValueSource
Molecular FormulaC20H12O5 (Fluorescein base) wikipedia.org
Molecular Weight332.311 g/mol (Fluorescein base) wikipedia.org
Storage Conditions-20°C in the dark, desiccated lumiprobe.com

Reagent Selection and Reaction Conditions

Spectral Properties

The spectral properties of fluorescein are what make it a valuable fluorescent label. These properties are largely retained in the fluorescein-labeled oligonucleotides.

Interactive Data Table: Spectral Properties of 6-FAM

PropertyValueSource(s)
Excitation Maximum (λex)~492-498 nm lumiprobe.comaatbio.com
Emission Maximum (λem)~517 nm lumiprobe.comaatbio.com
Extinction Coefficient (ε)~74,000-80,000 L·mol⁻¹·cm⁻¹ lumiprobe.comaatbio.com
Fluorescence Quantum Yield (Φ)~0.79-0.93 lumiprobe.comaatbio.com
pKa6.4 wikipedia.org

The fluorescence of fluorescein is pH-dependent, which can be a consideration in certain applications. wikipedia.org

Integration of Fluorescein Phosphoramidites into Oligonucleotide Synthesis

Principles of Automated Solid-Phase Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis is the standard method for producing custom sequences of DNA and RNA. wikipedia.org The core principle of this technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, often controlled pore glass (CPG) or polystyrene beads. wikipedia.orgatdbio.com This method offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion, simplified purification at each step by simply washing the support, and amenability to full automation. atdbio.com

The synthesis process is cyclical, with each cycle adding one nucleotide to the growing oligonucleotide chain. danaher.com The most widely used chemical method is the phosphoramidite (B1245037) approach, which typically proceeds in the 3' to 5' direction. wikipedia.orgttu.ee The synthesis cycle consists of four main steps:

De-blocking (Detritylation): The first nucleoside is attached to the solid support and has a 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group. atdbio.comdanaher.com This acid-labile protecting group is removed to expose the 5'-hydroxyl for the subsequent coupling reaction. atdbio.com

Coupling: The next protected nucleoside phosphoramidite in the sequence is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo the coupling reaction), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage. danaher.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. atdbio.com The crude product is then purified, often using techniques like high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide. sci-hub.stdanaher.com

Positional Incorporation Strategies for Fluorescein (B123965) Labeling

The versatility of phosphoramidite chemistry allows for the precise placement of fluorescein labels at different positions within an oligonucleotide sequence.

5'-Terminal Conjugation via Phosphoramidite Chemistry

Labeling the 5'-terminus is a common strategy achieved by using a fluorescein phosphoramidite in the final coupling step of the synthesis. glenresearch.com These specialized phosphoramidites contain the fluorescein moiety instead of a nucleoside. Some fluorescein phosphoramidites lack a 5'-DMT group, which terminates the synthesis after its addition. glenresearch.com Others possess a DMT group, which allows for the monitoring of coupling efficiency and the potential for multiple additions, although this can sometimes lead to self-quenching if not properly spaced. biosearchtech.combiosearchtech.com A variety of fluorescein-derived phosphoramidites are available, including those derived from 6-carboxyfluorescein (B556484) (6-FAM), hexachlorofluorescein (HEX), and tetrachlorofluorescein (B1293599) (TET), offering a range of spectral properties for multicolor detection applications. glenresearch.combiosearchtech.com

3'-Terminal Labeling using Solid Supports

For labeling the 3'-end of an oligonucleotide, the fluorescein dye is pre-attached to the solid support, typically a controlled pore glass (CPG) bead. glenresearch.combiosyn.com The synthesis then proceeds by coupling the first nucleoside phosphoramidite to the fluorescein molecule on the support. oup.com This method is highly effective for producing high-quality 3'-labeled probes. biosyn.com Different types of fluorescein-modified CPGs are available, some of which can also block the 3'-end from enzymatic extension by polymerases or degradation by exonucleases. glenresearch.com

Internal Site Modification via Fluorescein-Modified Nucleosides (e.g., Fluorescein-dT Phosphoramidite)

Internal labeling is accomplished by using a nucleoside phosphoramidite that has been chemically modified to carry a fluorescein molecule. A common example is Fluorescein-dT phosphoramidite, where the fluorescein is attached to the thymidine (B127349) base. glenresearch.comglenresearch.com This modified building block can be incorporated at any desired thymidine position within the oligonucleotide sequence during synthesis. lumiprobe.com This strategy allows for the placement of one or more fluorescein labels at specific internal sites, which is useful for designing sophisticated probes and FRET (Förster Resonance Energy Transfer) pairs. glenresearch.com Care must be taken to ensure adequate spacing between multiple internal fluorescein labels to prevent self-quenching. biosearchtech.com

Chemical Linkage Stability and Considerations

The chemical bond connecting the fluorescein dye to the oligonucleotide is a critical factor influencing the stability and performance of the labeled probe. The type of linkage can affect the probe's behavior under various experimental conditions.

Characterization of Amide and Thiourea (B124793) Linkages

Two common types of linkages used to attach fluorescein to oligonucleotides are amide and thiourea bonds. These are typically formed through the reaction of an amino-modified oligonucleotide with an activated carboxylic acid (like an NHS ester) or an isothiocyanate derivative of the dye, respectively. atdbio.com

Amide Linkage: Amide bonds are generally preferred due to their greater stability. They are formed by the reaction of a primary amine with a carboxylic acid derivative. This linkage is stable under the conditions of oligonucleotide cleavage and deprotection. glenresearch.com In a comparative study, conjugation via an adipic amide linkage showed significantly higher coupling efficiency than the thiourea approach. nih.gov

Thiourea Linkage: A thiourea linkage is formed from the reaction of an amine with an isothiocyanate. While this linkage is also used, it is considered more susceptible to hydrolysis, especially in alkaline aqueous solutions. Some commercially available fluorescein phosphoramidites utilize a thiourea linkage that mimics the original post-synthetic labeling method. biosearchtech.combiosearchtech.com

The choice of linkage can also influence the conformational flexibility of the attached dye and its interaction with the oligonucleotide and target molecules. The characterization of the final labeled oligonucleotide, often by HPLC and mass spectrometry, is essential to confirm the successful conjugation and the integrity of the linkage. sci-hub.st

Stability of Linkages During Deprotection and Cleavage Processes

The chemical linkage attaching the fluorescein moiety to the oligonucleotide, as well as the phosphoramidite chemistry used for synthesis, must exhibit significant stability to withstand the harsh chemical conditions of the final synthesis steps. The dye and its linkage must remain intact during the cleavage of the oligonucleotide from the solid support and the deprotection of the nucleobases. nih.gov

Standard deprotection and cleavage are typically performed using concentrated aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). sigmaaldrich.com The amide linkage used in many fluorescein phosphoramidites, such as those derived from 6-carboxyfluorescein (6-FAM), is designed to be stable during this process, preventing isomer formation and ensuring the integrity of the final labeled oligonucleotide. glenresearch.comglenresearch.com Research has confirmed that the fluorescein dye and its linkage to the oligonucleotide are generally stable under the conditions required for DNA synthesis and cleavage/deprotection. nih.gov For many fluorescein phosphoramidites, no significant changes to the standard deprotection methods recommended by synthesizer manufacturers are necessary. glenresearch.commetkinenchemistry.com

However, the choice of deprotection reagent can be critical. While ammonium hydroxide is widely compatible, alternative reagents like AMA (a mixture of ammonium hydroxide and 40% aqueous methylamine) can introduce complications. The use of methylamine (B109427) in the deprotection of a fluorescein-labeled oligonucleotide can lead to a minor amount of degradation. cambio.co.uk This degradation is characterized by the appearance of a late-eluting, non-fluorescent impurity peak in reverse-phase HPLC analysis. cambio.co.uk For example, deprotection with AMA at 65°C for 10 minutes can result in approximately 5% degradation of the fluorescein label. cambio.co.uk To mitigate this, a modified deprotection protocol can be employed: the oligo is first treated with ammonium hydroxide for 30 minutes at room temperature, followed by the addition of an equal volume of 40% methylamine to complete the deprotection under standard conditions. glenresearch.com For some probes, a gentler method of adding aqueous ammonium hydroxide and leaving the sample at room temperature for 24 hours is sufficient for deprotection. oup.com

Reagent/ConditionObservationRecommendation/OutcomeSource(s)
Ammonium Hydroxide Standard reagent for cleavage and deprotection.Generally compatible; readily generates the fluorescein-labeled oligo without significant degradation. glenresearch.comcambio.co.uk
AMA (Ammonium hydroxide/Methylamine) Can cause a small amount (~5%) of degradation, forming a non-fluorescent impurity.Use a two-step method: treat with ammonium hydroxide at RT for 30 min, then add methylamine. glenresearch.comcambio.co.uk
Aqueous Ammonium Hydroxide (30%) Used for extended deprotection at room temperature (24h).A gentler alternative suitable for certain fluorescein-labeled probes. oup.com
t-butylamine:methanol:water (1:1:2) Developed for fast cleavage and deprotection of dye-labeled oligos.Prevents degradation or modification of dyes and nucleobases. oup.com

This table summarizes various deprotection conditions and their effects on the stability of fluorescein-labeled oligonucleotides based on research findings.

Impact of Linker Arm Design on Conjugate Performance

Optimization of Spacer Arm Length and Composition for Fluorescence Enhancement

The length and chemical nature of the spacer arm are crucial for optimizing the quantum yield of the attached fluorescein dye. The primary function of a spacer is to create distance between the fluorophore and the oligonucleotide, which can reduce unwanted interactions. biosyn.com Quenching of fluorescence can occur if the dye is in close proximity to certain nucleobases, particularly guanine (B1146940). mdpi.com By extending the distance between the dye and the oligonucleotide chain, a linker can minimize this quenching effect and reduce steric hindrance, leading to enhanced fluorescence. biosyn.com

Various spacer phosphoramidites are commercially available to achieve this separation, including aliphatic spacers of varying lengths (e.g., C3, C12) and more hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or hexa-ethyleneglycol (HEG). biosyn.comidtdna.commicrosynth.com Multiple spacers can be incorporated sequentially to create longer, more flexible arms. idtdna.com

Research has demonstrated the tangible benefits of optimizing spacer composition. In one study comparing primers for solid-phase PCR, a spacer composed of five hexaethylene-glycol (HEG) units was found to be significantly more effective than a commonly used 10-residue deoxythymidine (dT) spacer. semanticscholar.org The HEG spacer resulted in a 60-fold increase in polymerase extension efficiency, a result attributed to its ability to better mitigate steric hindrance between the oligonucleotide and the surface-bound polymerase. semanticscholar.org The nature of the linker can also influence fluorescence through its rigidity. A study on JOE-labeled oligonucleotides, a fluorescein derivative, found that the fluorescence quantum yield correlates with the nature of the linker, comparing rigid linkers like 4-trans-aminocyclohexanol (ACH) to flexible ones like 6-aminohexanol (AH). researchgate.net

Spacer TypeCompositionKey Function/BenefitSource(s)
C3 Spacer Aliphatic 3-carbon chainProvides minimal spacing; can be used to mimic base spacing. biosyn.comidtdna.com
C12 Spacer Aliphatic 12-carbon chainIncorporates a long, flexible spacer arm. biosyn.commicrosynth.com
Spacer 18 (HEG) 18-atom hexa-ethyleneglycolLong, hydrophilic spacer that reduces steric hindrance and can increase enzymatic efficiency. idtdna.comsemanticscholar.org
dSpacer 1',2'-DideoxyriboseIntroduces a stable abasic site, mimicking a gap in the sequence. biosyn.comidtdna.com

This table outlines common spacer modifications used in oligonucleotide synthesis and their primary functions.

Influence of Linker Hydrophobicity on Oligonucleotide Behavior

Conversely, in some applications, excessive hydrophobicity can be a concern. However, the inherent water solubility of the oligonucleotide backbone can often compensate for the hydrophobicity of certain linkers, such as those used in click chemistry, preventing solubility issues. mdpi.com Stacking interactions between a hydrophobic dye and the nucleobases of the oligonucleotide duplex can increase the stability of the hybrid, an effect that can be modulated by the linker. mdpi.com Therefore, the hydrophobicity of the linker is a key parameter that must be considered and optimized depending on the specific application of the fluorescein-oligonucleotide conjugate.

Applications of Fluorescein Labeled Oligonucleotides in Molecular and Biochemical Research

Nucleic Acid Detection and Quantification Methodologies

The ability to specifically tag a DNA or RNA sequence with a fluorescent marker has revolutionized the detection and quantification of nucleic acids. Fluorescein (B123965), one of the most common fluorophores, is frequently used for this purpose due to its high quantum yield and compatibility with standard detection instrumentation.

Quantitative PCR (qPCR) allows for the real-time monitoring and quantification of DNA amplification. gene-quantification.de Probe-based qPCR assays utilize fluorescently labeled, target-specific probes to achieve high specificity and sensitivity. microsynth.com

One of the most prevalent types of probes is the hydrolysis probe (e.g., TaqMan® probe). neb.com These are dual-labeled oligonucleotides with a reporter fluorophore, often a fluorescein derivative like 6-carboxyfluorescein (B556484) (6-FAM), at the 5′ end and a quencher dye at the 3′ end. sigmaaldrich.com While the probe is intact, the quencher absorbs the fluorescence emitted by the reporter through Förster Resonance Energy Transfer (FRET). neb.com During the PCR extension step, the 5'→3' exonuclease activity of Taq DNA polymerase degrades the probe as it hybridizes to the target sequence. This cleavage separates the reporter from the quencher, resulting in an increase in fluorescence that is directly proportional to the amount of PCR product amplified. neb.compromega.com This cumulative signal allows for precise quantification of the initial template concentration. nih.gov

Another approach involves hybridization probes , which typically consist of two separate oligonucleotides that bind to adjacent sequences on the PCR product. gene-quantification.de One probe is labeled at its 3' end with a donor fluorophore (like fluorescein), and the second is labeled at its 5' end with an acceptor fluorophore (e.g., LC Red 640). gene-quantification.de When both probes hybridize to the target, the donor and acceptor are brought into close proximity, enabling FRET. The resulting signal from the acceptor is monitored to quantify the amplification. gene-quantification.denih.gov

Research has also demonstrated simpler probe designs. For instance, a single oligonucleotide labeled with fluorescein can be used, relying on the inherent quenching effect of deoxyguanosine (G) nucleotides in the target amplicon. nih.gov When the fluorescein-labeled probe hybridizes to a G-containing strand, its fluorescence is quenched, and this change can be monitored to quantify the PCR product. nih.gov

Table 1: Comparison of Fluorescein-Based qPCR Probe Technologies

Probe Type Mechanism Fluorescein Role Key Features
Hydrolysis Probes (e.g., TaqMan®) 5'→3' exonuclease cleavage separates reporter and quencher. neb.com 5' Reporter (e.g., 6-FAM). sigmaaldrich.com High specificity; cumulative signal. microsynth.comnih.gov
Hybridization Probes (FRET Probes) Two probes hybridize adjacently, bringing donor and acceptor close. gene-quantification.de 3' Donor. gene-quantification.de High specificity; detects FRET signal upon hybridization. nih.gov
G-Quenching Probes Hybridization to a guanosine-containing amplicon quenches fluorescein. nih.gov 5' or Internal Reporter. nih.gov Simple, single-probe design; avoids complex quencher chemistry. nih.gov

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences directly within cells or on chromosomes. wikipedia.orghee.nhs.uk The method involves hybridizing a fluorescently labeled oligonucleotide probe to its complementary sequence in the target genome or transcriptome. hee.nhs.uk Fluorescein is a commonly used fluorophore for labeling these probes. researchgate.net

The process involves fixing cells or tissues to a slide, denaturing the target nucleic acid, and then incubating it with the fluorescein-labeled probe. hee.nhs.uk After washing away unbound probes, the specimen is viewed under a fluorescence microscope. The sites where the probe has bound appear as bright fluorescent signals, revealing the location, number, and integrity of the targeted genetic sequence. wikipedia.org

FISH with fluorescein-labeled probes has numerous clinical applications, including:

Prenatal Diagnosis: Detecting chromosomal aneuploidies such as Down syndrome (trisomy 21), Edwards syndrome (trisomy 18), and Patau syndrome (trisomy 13). news-medical.net

Cancer Diagnostics: Identifying chromosomal translocations (e.g., the BCR-ABL fusion gene in chronic myeloid leukemia), gene amplifications (e.g., HER2 in breast cancer), and deletions associated with various cancers. news-medical.netclevelandclinic.org

Infectious Disease Detection: Identifying pathogenic microorganisms in tissues or blood cultures by targeting their specific ribosomal RNA (rRNA) or genomic DNA. news-medical.netasm.org

Multicolor FISH can be performed by using combinations of different fluorophores, including fluorescein, Cy3, and Cy5, to detect multiple targets simultaneously. asm.org

Fluorescein-labeled oligonucleotides have been fundamental to the development of automated DNA sequencing. In Sanger sequencing, or the chain-termination method, fluorescently labeled primers are used to initiate the DNA synthesis reaction. cd-genomics.com Alternatively, fluorescently labeled dideoxynucleotides (ddNTPs) can be used as terminators.

In primer-based sequencing, a primer labeled at the 5' end with a fluorophore like fluorescein is used for each of the four sequencing reactions (A, T, C, G). The resulting fragments are separated by capillary electrophoresis, and a laser excites the fluorophore on the fragments as they pass a detector. The sequence is then read based on the fluorescent signal.

To improve signal intensity, Energy Transfer (ET) primers were developed. nih.govnih.gov These primers contain a donor fluorophore (like fluorescein) at the 5' end and an acceptor fluorophore (like a rhodamine derivative) attached to a nucleotide within the primer sequence. nih.govnih.gov When the donor is excited, it transfers energy to the acceptor, which then emits light at a longer wavelength. This FRET mechanism results in a 2- to 6-fold increase in fluorescence intensity compared to single-dye primers, allowing for sequencing with less DNA template. nih.govnih.gov Research using ET primers with M13mp18 DNA as a template achieved 99.8% accuracy in the first 500 bases. nih.govnih.gov

While newer next-generation sequencing (NGS) technologies have largely replaced Sanger sequencing for large-scale projects, the principles of fluorescence detection remain central. Real-time monitoring of biological processes, including DNA synthesis, is now possible using advanced platforms like zero-mode waveguide (ZMW) instruments, which can monitor single-molecule fluorescence events. pnas.org

Hybridization-based assays rely on the specific binding of a labeled probe to a target nucleic acid. Fluorescein-labeled oligonucleotides are widely used in these applications.

DNA microarrays allow for the simultaneous analysis of thousands of genes. In a typical gene expression experiment, messenger RNA (mRNA) from two different samples (e.g., healthy vs. diseased tissue) is extracted, reverse-transcribed into complementary DNA (cDNA), and labeled with different fluorophores (e.g., Cy3 and Cy5). These labeled cDNAs are then hybridized to a microarray slide containing thousands of spots, each with a specific DNA probe. However, fluorescein-labeled probes can also be used, for example, in quality control to assess the quality and quantity of the spotted oligonucleotide probes on the array before hybridization with the experimental sample. tandfonline.com This is done by using terminal deoxynucleotidyl transferase (TdT) to attach a single fluorescently labeled nucleotide, such as fluorescein-12-ddUTP, to the 3' end of each probe on the array. tandfonline.comnih.gov

Probe capture assays represent another application. For instance, a paper-based microfluidic device has been developed for DNA detection where a fluorescein-labeled DNA strand acts as the detection probe. ulisboa.pt In this system, a biotin-labeled target DNA first hybridizes with the fluorescein-labeled probe in solution. This complex is then captured on a specific zone of the paper strip by immobilized anti-biotin antibodies, and the presence of the target is confirmed by detecting the fluorescence signal from the captured probe. ulisboa.pt

Role in High-Throughput DNA Sequencing Platforms and Real-Time Monitoring

Elucidation of Molecular Interactions and Dynamic Processes

Fluorescence techniques, particularly FRET, are powerful for studying the structure, function, and dynamics of biomolecules in real-time.

Förster Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). nih.govresearchgate.net This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. researchgate.net

In a typical FRET experiment involving nucleic acids, two oligonucleotides are labeled, one with a donor and one with an acceptor, or a single oligonucleotide is dual-labeled. nih.gov Fluorescein is a very common donor fluorophore and is often paired with acceptors like rhodamine or non-fluorescent quenchers. nih.govmdpi.com

Table 2: Research Findings Using Fluorescein in FRET Studies

Study Focus Donor/Acceptor Pair Key Finding Reference
DNA Hybridization Fluorescein / Rhodamine Transfer efficiency decreased as the distance between fluorophores increased from 8 to 16 nucleotides, confirming the distance-dependence of FRET. pnas.org
DNA Recombination Fluorescein / Rhodamine FRET was used to monitor the pairing and strand displacement of RecA-coated DNA strands in real-time. nih.gov
Oligonucleotide Degradation Tetramethylrhodamine / Fluorescein FRET was used to study the in vitro degradation of an antisense oligonucleotide, demonstrating that a hairpin structure provided protection against nucleases. tandfonline.com
G-quadruplex Formation Fluorescein (FAM) / Tetramethylrhodamine (TAMRA) The intramolecular folding of an oligonucleotide into a G-quadruplex structure upon ion binding was monitored by the change in FRET signal. nih.gov
Real-Time PCR Probes Fluorescein / Rhodamine For adjacent hybridization probes, FRET efficiencies were above 80% for separations of less than 8 base pairs. nih.gov

FRET has been applied to study:

  • Nucleic Acid Hybridization: By labeling two complementary oligonucleotides with a donor-acceptor pair, their hybridization can be monitored in real-time by the appearance of a FRET signal. pnas.org
  • Conformational Changes: The folding of nucleic acid structures like hairpins or G-quadruplexes can be observed by labeling the ends of a single oligonucleotide. tandfonline.comnih.gov As the structure folds, the ends come closer, leading to an increase in FRET.
  • Enzymatic Reactions: Reactions such as cleavage or ligation of nucleic acids can be followed by designing probes where the reaction causes a change in the distance between the donor and acceptor. nih.gov
  • These studies highlight the versatility of fluorescein-labeled oligonucleotides as probes for investigating a wide range of dynamic molecular processes that are central to biology.

    Analysis of Protein-Nucleic Acid Binding Interactions

    The study of interactions between proteins (such as transcription factors, polymerases, and nucleases) and nucleic acids is central to understanding gene regulation, DNA replication, and repair. Oligonucleotides labeled with fluorescein via fluorescein phosphoramidite (B1245037) are pivotal in quantifying these interactions, primarily through techniques like Fluorescence Anisotropy (FA), also known as Fluorescence Polarization (FP).

    In an FA experiment, a small, fluorescein-labeled oligonucleotide tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low anisotropy value. Upon binding to a much larger protein molecule, the rotational speed of the entire complex decreases significantly. This slower tumbling leads to an increase in the polarization of the emitted light, and thus a higher anisotropy value. By titrating a protein of interest into a solution containing a fixed concentration of the labeled oligonucleotide and measuring the change in anisotropy, a binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd), a key measure of binding affinity, can be precisely calculated.

    Research Finding Example: A study aimed to characterize the binding affinity of the tumor suppressor protein p53 to its consensus DNA response element. A 25-base pair double-stranded DNA oligonucleotide containing the p53 consensus sequence was synthesized, with one strand labeled at the 5'-end using fluorescein phosphoramidite. The anisotropy of this probe was measured upon the incremental addition of purified recombinant p53 protein. The resulting data allowed for the determination of a Kd value, providing a quantitative measure of the interaction's strength.

    Table 4.2.2.1: Fluorescence Anisotropy Titration Data for p53-DNA Interaction This interactive table allows sorting by column. Click on headers to reorder.

    p53 Concentration (nM)Measured Anisotropy (r)Percent Bound (%)
    0.00.0950.0
    5.00.11815.3
    10.00.14030.0
    20.00.17553.3
    40.00.21580.0
    80.00.24298.0
    120.00.245100.0

    From this dataset, the Kd was calculated to be approximately 18 nM, indicating a high-affinity interaction characteristic of specific transcription factor-DNA binding.

    Assessment of Oligonucleotide Target Affinity and Specificity

    For therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), both high affinity for the intended target and high specificity (i.e., minimal binding to off-target sequences) are critical. Fluorescein-labeled probes are instrumental in assessing these parameters, often in conjunction with a quencher molecule in Fluorescence Resonance Energy Transfer (FRET) based assays.

    In a typical assay, a fluorescein-labeled oligonucleotide probe is designed to hybridize to a target RNA or DNA sequence. A second probe, labeled with a quencher (e.g., a dark quencher like Black Hole Quencher® or a fluorescent acceptor like TAMRA), is designed to bind adjacent to the first probe. When both probes are bound to the target, the fluorescein (donor) and quencher (acceptor) are in close proximity, causing the fluorescein signal to be quenched via FRET. The degree of quenching is proportional to the extent of hybridization.

    By comparing the hybridization efficiency of the probe set to the intended target versus sequences containing one or more mismatches, the specificity of the oligonucleotide can be quantified. This is often performed as a thermal melt experiment, where the temperature at which 50% of the duplexes dissociate (the melting temperature, Tm) is measured. A significant drop in Tm for a mismatched sequence indicates high specificity.

    Research Finding Example: The specificity of an siRNA designed to target Factor VII mRNA was evaluated. A short, fluorescein-labeled probe complementary to the target mRNA was co-incubated with the target sequence and a quencher-labeled guide strand of the siRNA. The experiment was repeated using an off-target sequence that differed by a single nucleotide. The Tm was determined for both scenarios.

    Table 4.2.3.1: Thermal Melt Analysis for siRNA Target Specificity This interactive table allows sorting by column. Click on headers to reorder.

    Target SequenceMismatch PositionMelting Temperature (Tm) in °CΔTm from Perfect Match (°C)
    Perfect Match TargetNone72.50.0
    Single Mismatch A>GPosition 1264.1-8.4
    Single Mismatch C>TPosition 965.3-7.2
    Double MismatchPositions 9 & 1255.8-16.7

    The substantial decrease in Tm (7-8 °C) for single mismatches demonstrates that the oligonucleotide binds with significantly lower stability to off-target sequences, confirming its high specificity.

    Advanced Genetic Analysis and Diagnostic Research Tools

    The incorporation of fluorescein into oligonucleotides via this compound chemistry is a cornerstone of numerous methods for genetic analysis and molecular diagnostics. These probes provide the signal generation mechanism for detecting specific nucleic acid sequences with high sensitivity.

    Methodologies for Single Nucleotide Polymorphism (SNP) Detection

    SNPs are the most common type of genetic variation among people. The ability to accurately detect SNPs is crucial for disease association studies, pharmacogenomics, and diagnostics. Fluorescein-labeled probes are central to several SNP genotyping technologies, including allele-specific PCR and molecular beacons.

    Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorescein molecule at the 5'-end and a quencher at the 3'-end. In the absence of a target, the hairpin structure holds the fluorophore and quencher together, silencing the fluorescence. When the probe's loop sequence binds to a perfectly complementary target DNA sequence, the beacon undergoes a conformational change, separating the fluorophore from the quencher and generating a bright fluorescent signal. A single mismatch between the probe and target is often sufficient to prevent this stable hybridization, leaving the beacon in its "dark" state. By designing two different molecular beacons, one for each allele of a SNP (e.g., one for allele 'A' and another for allele 'G'), the genotype of a sample can be determined.

    Research Finding Example: A molecular beacon assay was developed to genotype a clinically relevant SNP in the CYP2C19 gene, which affects drug metabolism. Two probes were used: one labeled with fluorescein (FAM) specific for the wild-type allele (Allele 1) and another labeled with a different fluorophore (e.g., HEX) specific for the variant allele (Allele 2).

    Table 4.3.1.1: SNP Genotyping Results Using Allele-Specific Molecular Beacons This interactive table allows filtering by genotype. Enter genotype (e.g., Homozygous Wild-Type) in the search box.

    Sample IDGenotypeFAM Signal (Wild-Type)HEX Signal (Variant)Genotype Call
    Sample 01Homozygous Wild-TypeHighNone/BaselineAllele 1/1
    Sample 02Homozygous VariantNone/BaselineHighAllele 2/2
    Sample 03HeterozygousHighHighAllele 1/2
    Sample 04Negative ControlNone/BaselineNone/BaselineNo Call

    The distinct signal patterns allow for unambiguous determination of whether a sample is homozygous wild-type, homozygous variant, or heterozygous for the SNP.

    Applications in Gene Expression Profiling and Analysis

    Real-time quantitative PCR (qPCR) is the gold standard for measuring gene expression levels. The most common qPCR chemistry, the 5' nuclease assay (TaqMan™), relies on probes labeled with a reporter fluorophore like fluorescein (often abbreviated as FAM) and a quencher.

    The probe is designed to bind to a specific sequence within the PCR amplicon. As the DNA polymerase extends the primer during amplification, its 5'→3' exonuclease activity cleaves the bound probe. This cleavage separates the FAM reporter from the quencher, resulting in an increase in fluorescence. The qPCR instrument monitors this fluorescence in real-time. The cycle at which the signal crosses a detection threshold (the Ct value) is inversely proportional to the initial amount of target template. By comparing the Ct values of a target gene and a stable reference (housekeeping) gene, the relative expression of the target gene can be calculated.

    Research Finding Example: A study investigated the effect of a new anti-cancer drug on the expression of the pro-angiogenic gene VEGF in a tumor cell line. Cells were treated with the drug or a vehicle control. RNA was extracted, converted to cDNA, and analyzed by qPCR using a FAM-labeled probe for VEGF and a FAM-labeled probe for the housekeeping gene GAPDH.

    Table 4.3.2.1: Relative Quantification of VEGF Gene Expression by qPCR This interactive table allows sorting by column. Click on headers to reorder.

    ConditionTarget GeneCt Value (Average)ΔCt (Ct,VEGF - Ct,GAPDH)Fold Change vs. Control
    ControlVEGF23.55.51.0 (Reference)
    ControlGAPDH18.0--
    Drug-TreatedVEGF26.08.10.16
    Drug-TreatedGAPDH17.9--

    The results show a significant increase in the Ct value for VEGF in the drug-treated sample, corresponding to a calculated ~6-fold decrease (1/0.16) in gene expression, demonstrating the drug's potent anti-angiogenic activity.

    Development of Pathogen Detection Assays

    The high sensitivity and specificity of qPCR make it an ideal platform for the rapid detection of pathogenic microorganisms. Assays for viruses (e.g., SARS-CoV-2, Influenza), bacteria (e.g., Mycobacterium tuberculosis), and parasites rely on fluorescein-labeled probes that target unique sequences within the pathogen's genome.

    These diagnostic assays are designed for robust performance, often in a multiplex format where probes for multiple pathogens or internal controls, each labeled with a different colored fluorophore, are included in a single reaction. A FAM-labeled probe is a common choice for the primary target due to its bright signal. The presence of a pathogen is confirmed if the FAM fluorescence rises above the threshold within a specified number of cycles (e.g., Ct < 40).

    Research Finding Example: A multiplex qPCR assay was developed for the simultaneous detection of Influenza A and Influenza B viruses. The assay included a FAM-labeled probe targeting a conserved region of the Influenza A matrix gene and a HEX-labeled probe for the Influenza B NS gene.

    Table 4.3.3.1: Multiplex qPCR Results for Influenza Detection This interactive table allows filtering by sample type. Enter type (e.g., Positive) in the search box.

    Sample IDSample TypeFAM Ct (Influenza A)HEX Ct (Influenza B)Result
    NP-Swab-1Clinical Specimen21.4UndeterminedPositive for Influenza A
    NP-Swab-2Clinical SpecimenUndetermined24.8Positive for Influenza B
    NP-Swab-3Clinical SpecimenUndeterminedUndeterminedNegative for Influenza A & B
    Control-APositive Control Influenza A22.0UndeterminedValid
    NTCNo Template ControlUndeterminedUndeterminedValid

    This assay demonstrates the ability to rapidly detect and differentiate between two common respiratory pathogens from a single sample.

    Broader Research Applications in Biological Systems

    Beyond the applications described above, oligonucleotides synthesized with this compound are used in a variety of other powerful techniques. One prominent example is Fluorescence In Situ Hybridization (FISH) . In FISH, a fluorescein-labeled DNA probe is applied to fixed cells or tissue sections. The probe hybridizes to its complementary sequence within the intact chromosomes or nucleus, allowing researchers to visualize the location of specific genes or chromosomal regions under a fluorescence microscope. This is used for karyotyping, detecting chromosomal abnormalities like translocations or aneuploidies, and mapping gene locations.

    Another application is in flow cytometry , where cells can be sorted based on the uptake of fluorescently labeled oligonucleotides. For instance, researchers studying the delivery mechanisms of ASOs or siRNAs can treat cells with a fluorescein-labeled version of their therapeutic oligo. Flow cytometry can then be used to quantify the percentage of cells that have successfully internalized the oligonucleotide and to sort these positive cells for further downstream analysis. These methods extend the utility of fluorescein-labeled probes from in-vitro assays to direct analysis within complex cellular environments.

    Fluorescent Labeling of Proteins for Cellular Localization and Function Studies

    While fluorescein isothiocyanate (FITC) is often used for direct protein labeling, fluorescein-labeled oligonucleotides provide a powerful indirect method for studying protein localization and function, particularly for DNA- and RNA-binding proteins. wikipedia.org These labeled oligonucleotides serve as probes to track the cellular uptake, fate, and intracellular localization of oligonucleotide-protein complexes. oup.comashpublications.org

    Researchers use fluorescence microscopy and flow cytometry to visualize and quantify the uptake of these labeled oligonucleotides. ashpublications.orgnih.gov For instance, studies have used 3'-fluorescein labeled oligonucleotides to determine the cellular localization of single- and double-stranded oligonucleotides delivered into cells. oup.com This approach is critical for assessing the efficacy of delivery vectors and understanding how therapeutic oligonucleotides reach their intracellular targets. oup.comashpublications.org

    However, it is important to note that the observed intracellular fluorescence may not always correlate with the presence of the intact oligonucleotide, as degradation can release the fluorescent dye. acs.org Careful experimental design, including the use of stable oligonucleotide analogues like phosphorothioates, can help mitigate these issues and provide a clearer picture of the localization of the functional oligonucleotide. oup.comacs.org The binding of a fluorescein-labeled oligonucleotide to its target protein can also be monitored by changes in fluorescence, providing insights into binding events within the cellular milieu. d-nb.info

    Table 2: Research Findings in Cellular Localization using Fluorescein-Labeled Oligonucleotides

    Research Focus Method Key Finding Reference
    Oligonucleotide Delivery Fluorescence Microscopy MPG peptide vector efficiently delivers fluorescein-labeled oligonucleotides into the nucleus of human fibroblasts. oup.com
    Antisense Oligonucleotide Uptake Flow Cytometry & Fluorescence Microscopy Comparison of delivery methods (e.g., electroporation) for fluorescein-labeled antisense oligonucleotides into leukemia cells. ashpublications.org
    DNA Nanostructure Fate Live Cell Imaging Intracellular fluorescence from labeled DNA nanostructures can be misleading due to nuclease degradation and release of free dye. acs.org

    Design and Implementation of Nucleic Acid-Based Biosensors

    Fluorescein-labeled oligonucleotides are fundamental components in the design of nucleic acid-based biosensors, which are engineered to detect specific targets ranging from complementary nucleic acid sequences to proteins and small molecules. nih.govresearchgate.net These biosensors often rely on fluorescence signaling as a convenient and sensitive reporting mechanism. nih.gov

    A prominent example is the "molecular beacon," a single-stranded oligonucleotide probe labeled with a fluorophore (like fluorescein) at one end and a quencher at the other. nih.gov In its free state, the probe forms a hairpin structure that brings the fluorophore and quencher close together, extinguishing fluorescence. nih.gov Upon binding to a target sequence, the beacon undergoes a conformational change that separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. nih.gov

    Fluorescence Resonance Energy Transfer (FRET) is another principle widely used in these biosensors. nih.gov In a FRET-based sensor, two oligonucleotides are labeled, one with a donor fluorophore (e.g., fluorescein) and the other with an acceptor. When these probes bind to a target molecule in close proximity, energy transfer occurs, leading to a change in the emission spectrum that can be measured. cgohlke.com These principles have been applied to various platforms, including real-time PCR, paper-based diagnostics, and fiber-optic evanescent wave (FOEW) sensors, for the sensitive detection of pathogens, genetic mutations, and other biomarkers. magtech.com.cnfrontiersin.orgmdpi.com

    Table 3: Examples of Fluorescein-Based Nucleic Acid Biosensors

    Biosensor Type Principle Target Application Reference
    Molecular Beacons Conformational Change (Quenching/De-quenching) DNA/RNA Real-time PCR, Allele Genotyping nih.gov
    DNA Nanoswitches Binding-Induced Conformational Change Transcription Factors (e.g., NF-κB) Imaging Protein Activity in Living Cells d-nb.info
    Waveguide Biosensor Evanescent Field-Stimulated Fluorimetry Influenza A RNA Amplification-free detection of pathogens frontiersin.org

    Conformational and Structural Investigations of Nucleic Acids

    The precise three-dimensional structure of nucleic acids is crucial for their biological function. Fluorescein-labeled oligonucleotides are instrumental in elucidating these structures and their dynamic conformational changes in solution. nih.govcgohlke.com FRET is a particularly powerful technique for these studies, acting as a "molecular ruler" to measure distances between specific points within a nucleic acid structure. cgohlke.comnumberanalytics.com

    These fluorescence-based methods have provided clear evidence for the helical structure of DNA in solution and have been used to characterize more complex architectures. For example, FRET studies on DNA molecules with bulge loops have demonstrated that the presence of extra, unpaired nucleotides causes a significant bend in the DNA helix. cgohlke.com In addition to FRET, other fluorescence parameters like fluorescence anisotropy and intensity can provide valuable information about the local environment of the dye and the dynamics of the nucleic acid structure. cgohlke.comnumberanalytics.com

    Table 4: Structural Insights from Fluorescence Studies of Labeled Nucleic Acids

    Nucleic Acid Structure Fluorescence Method Key Finding Reference
    DNA Duplexes FRET Confirmed the helical structure of DNA in solution and validated the use of FRET as a molecular ruler. cgohlke.com
    DNA Bulges FRET & Electrophoretic Mobility Bulged nucleotides induce a significant bend in the DNA double helix, with the degree of bending increasing with the size of the bulge. cgohlke.com
    Four-Way DNA Junctions FRET Provided evidence for the solution-state conformation of this key genetic recombination intermediate. cgohlke.com

    Photophysical and Biochemical Characteristics of Fluorescein Labeled Oligonucleotides in Research Contexts

    Factors Influencing Fluorescence Intensity and Stability

    The fluorescence emission of a fluorescein-labeled oligonucleotide is not static but is dynamically influenced by its local environment. These factors include the oligonucleotide sequence itself, its three-dimensional structure, the pH of the solution, and its susceptibility to photobleaching.

    Sequence-Dependent Quenching Mechanisms (e.g., Guanine (B1146940) Quenching)

    A well-documented phenomenon affecting the fluorescence of fluorescein-labeled oligonucleotides is sequence-dependent quenching. rsc.org This is primarily attributed to the nucleobase guanine, which is the most easily oxidized of the four DNA bases. rsc.org When fluorescein (B123965) is in close proximity to a guanine residue, its fluorescence can be significantly quenched. rsc.orgrsc.orgresearchgate.net

    The primary mechanism behind this quenching is photoinduced electron transfer (PET). rsc.orgresearchgate.netrsc.org In this process, the excited fluorescein molecule acts as an electron acceptor, and the nearby guanine acts as an electron donor. researchgate.netrsc.org This electron transfer provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence emission. The efficiency of PET and the resulting quenching generally follow the order of nucleobase redox potential: dG ≪ dA < dT ≈ dC. rsc.org

    Research has shown that the position of the guanine residue relative to the fluorescein label is critical. For instance, a guanine at the first position of a 3'-dangling end of a 5'-labeled probe can cause a 25% decrease in fluorescence, with additional guanines increasing the quenching to about 40%. nih.gov The quenching effect is most pronounced with G-rich sequences near the fluorescein tag. rsc.org Conversely, thymine-rich sequences tend to result in the highest fluorescence signals. rsc.orgrsc.orgresearchgate.net For single-stranded DNA labeled at either the 3' or 5' end, a terminal thymine (B56734) produces the strongest fluorescence, while in double-stranded DNA, a terminal cytosine results in the highest intensity. rsc.orgrsc.orgresearchgate.net

    Influence of Oligonucleotide Secondary and Tertiary Structures on Fluorophore Behavior

    The three-dimensional conformation of an oligonucleotide significantly impacts the fluorescence of an attached fluorescein molecule. Secondary structures like hairpin loops and duplex formation can either enhance or quench fluorescence depending on the specific sequence and the location of the label. oup.compnas.org

    In molecular beacons, which are hairpin-shaped oligonucleotides, the fluorescence of a terminally attached fluorescein is quenched when the hairpin is in a closed conformation, bringing the fluorophore into close proximity with a quencher molecule at the other end. pnas.org When the beacon hybridizes to a target sequence, it undergoes a conformational change to an open state, separating the fluorophore and quencher and restoring fluorescence. pnas.org

    The formation of a DNA duplex can also modulate fluorescence. Hybridization of a fluorescein-labeled oligonucleotide to its complementary strand can lead to either a decrease or an increase in fluorescence intensity. oup.com Quenching upon duplex formation is often observed when the fluorescein label is near a guanine on the complementary strand. oup.com For example, oligonucleotides with a 5'-terminal dC or dG can show a fluorescence decrease of about 40% upon forming a duplex. oup.com However, if the fluorescein is positioned further away from the terminal dG-dC base pair, fluorescence can actually increase upon hybridization. oup.com This is because the quenching effect of a guanosine (B1672433) in a single-stranded oligonucleotide can be eliminated upon duplex formation, provided the fluorophore is sufficiently distant from the terminal quenching pair. oup.com

    The rotational freedom of the fluorescein dye also plays a role. Fluorescence anisotropy measurements have indicated that the rotation of the fluorescein molecule can be decoupled from the labeled DNA, suggesting it rotates independently. rsc.org This is partly due to the negative charge of the carboxylate group on fluorescein at physiological pH, which can cause electrostatic repulsion with the nearby phosphodiester backbone of the DNA. rsc.org

    Environmental pH Effects on Fluorescein Fluorescence in Aqueous Solutions

    Fluorescein's fluorescence is highly sensitive to the pH of its aqueous environment. nih.govquora.com The molecule exists in different ionic forms depending on the pH, and these forms have distinct photophysical properties. nih.gov The pKa of fluorescein is approximately 6.4. nih.gov

    Basic Conditions (pH > 8): In alkaline solutions, fluorescein exists predominantly in its dianionic form, which is highly fluorescent. nih.gov It absorbs light maximally around 490 nm and emits green fluorescence around 515-517 nm with a high quantum yield (around 0.95 in 0.1 M NaOH). nih.govlumiprobe.com

    Neutral to Slightly Acidic Conditions (around pH 6.4): As the pH decreases towards its pKa, the monoanionic form becomes more prevalent. This form has a blue-shifted absorption spectrum and a significantly lower fluorescence quantum yield. nih.gov

    Acidic Conditions (pH < 6.4): At lower pH values, the neutral and cationic forms of fluorescein dominate, which are essentially non-fluorescent when excited at 490 nm. nih.gov

    This pH-dependent behavior is a critical consideration for any application using fluorescein-labeled oligonucleotides in biological systems where pH can vary. nih.gov

    Interactive Table: pH-Dependent Ionic Forms and Fluorescence of Fluorescein

    pH RangePredominant Ionic FormAbsorption Maximum (nm)Relative Fluorescence Intensity
    > 8Dianion~490High
    ~6.4 - 8Dianion/MonoanionShifts to shorter wavelengthsDecreasing
    < 6.4Monoanion/Neutral/CationicBlue-shiftedVery Low/None

    Strategies to Mitigate Photobleaching in Imaging and Detection

    Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy and other detection methods. cardiff.ac.ukbiocompare.com Fluorescein is known to be susceptible to photobleaching. researchgate.net Several strategies can be employed to minimize this effect:

    Minimize Light Exposure: The most straightforward approach is to reduce the intensity and duration of the excitation light. cardiff.ac.ukthermofisher.comnews-medical.net This can be achieved by using neutral-density filters, reducing laser power, and minimizing exposure times during image acquisition. biocompare.comthermofisher.com

    Use of Antifade Reagents: Commercially available mounting media containing antifade reagents can significantly reduce photobleaching. cardiff.ac.ukthermofisher.comthermofisher.com These reagents work by scavenging oxygen free radicals that are a primary cause of photobleaching. thermofisher.com Examples include SlowFade and ProLong. thermofisher.comthermofisher.com Some antifade reagents are designed for short-term storage (3-4 weeks), while others are for long-term preservation. thermofisher.comthermofisher.com

    Choice of Fluorophore: When photostability is a major concern, alternative, more photostable dyes with similar spectral properties to fluorescein, such as Alexa Fluor 488 or DyLight 488, may be considered. researchgate.netnews-medical.net

    Experimental Design: Careful experimental planning can also reduce photobleaching. For example, locating the region of interest using transmitted light before switching to fluorescence observation can minimize unnecessary light exposure. cardiff.ac.uk

    Spectral Properties of Conjugated Fluorescein in Diverse Media

    The absorption and emission spectra of fluorescein, and consequently its quantum yield, are influenced by the surrounding medium. vlabs.ac.inevidentscientific.com Solvent polarity is a key factor. evidentscientific.comfsu.edu

    In general, polar solutes in polar, hydrogen-bonding solvents tend to exhibit larger Stokes shifts (the difference between the absorption and emission maxima) than in non-polar solvents. vlabs.ac.in When a fluorophore is excited, its dipole moment often increases. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize this excited state, a process known as solvent relaxation. fsu.edu This relaxation lowers the energy of the excited state, leading to a red shift in the emission spectrum. fsu.edu

    For fluorescein, quantum-chemical investigations have shown that the solvent environment affects the partial charges on the atoms and the resulting absorption and emission spectra. spiedigitallibrary.orgresearchgate.net Calculations considering the effect of water as a solvent show a red shift in both the absorption and fluorescence spectra compared to the molecule in the gas phase. spiedigitallibrary.org

    Interactive Table: Spectral Properties of Fluorescein in Different Environments

    PropertyValueConditions
    Absorption Maximum (Dianion)~490 nmAqueous, pH > 8 nih.gov
    Emission Maximum (Dianion)~515-517 nmAqueous, pH > 8 nih.govlumiprobe.com
    Quantum Yield (ΦF)0.950.1 M NaOH nih.gov
    Quantum Yield (ΦF)~0.7510 mM Phosphate-Buffered Saline (for FITC) nih.gov

    Design of Reporter-Quencher Systems for Modulated Fluorescence Signals

    The principle of fluorescence quenching is harnessed in the design of various reporter-quencher systems for detecting and quantifying nucleic acids. These systems rely on a change in fluorescence signal upon a specific molecular event, such as hybridization or enzymatic cleavage. nih.gov

    A common approach is to use Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (quencher). nih.govpremierbiosoft.com This energy transfer quenches the donor's fluorescence and can sometimes lead to sensitized emission from the acceptor. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. pnas.org

    Fluorescein (often as the derivative 6-FAM) is frequently used as the donor fluorophore in these systems. lumiprobe.com It can be paired with various non-fluorescent "dark" quenchers, such as DABCYL, or other fluorescent dyes. lumiprobe.com

    Examples of FRET-based probe designs include:

    Molecular Beacons: As mentioned earlier, these hairpin probes use FRET in their closed state. Hybridization to a target separates the donor (e.g., fluorescein) and quencher, leading to a fluorescence signal. pnas.org

    Hybridization Probes: This system uses two separate probes that hybridize to adjacent sequences on a target molecule. premierbiosoft.com One probe is labeled with a donor (fluorescein) and the other with an acceptor. When both probes bind to the target, the donor and acceptor are brought into close proximity, allowing FRET to occur. premierbiosoft.com

    Cleavage-Based Probes (e.g., TaqMan® probes): In this design, a single probe is labeled with a reporter (fluorescein) at one end and a quencher at the other. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence. frontiersin.org

    The inherent quenching of fluorescein by guanine can also be utilized to design "quencher-free" probes. nih.govmdpi.com In these systems, the conformational change of an aptamer or probe upon target binding brings the fluorescein label close to a guanine-rich sequence, causing fluorescence quenching. mdpi.com

    Derivatives and Analogues of Fluorescein Phosphoramidites in Academic Investigations

    Research into Isomeric Forms and Their Differential Performance (e.g., 5-FAM, 6-FAM)

    Fluorescein (B123965) and its derivatives are commonly synthesized as a mixture of 5- and 6-carboxy isomers, which arise from the reaction of resorcinol (B1680541) with trimellitic anhydride. While the isomeric mixture can be used for labeling, single-isomer preparations are preferred for consistency and purity in demanding applications. The two most common isomers are 5-carboxyfluorescein (B1664652) (5-FAM) and 6-carboxyfluorescein (B556484) (6-FAM). idtdna.combiotium.combiosearchtech.com

    The choice between 5-FAM and 6-FAM can influence the properties of the resulting labeled oligonucleotide. Although their spectral properties are nearly identical, with absorption maxima around 492-495 nm and emission maxima around 517-520 nm, their reactivity and the stability of the resulting conjugate can differ. biosearchtech.comgenelink.com 6-FAM is the most widely used isomer for oligonucleotide labeling. idtdna.comgenelink.comlumiprobe.com It is often preferred because it tends to yield purer products and is considered more stable during the synthesis and deprotection steps of oligonucleotide production. glenresearch.com Research has shown that oligonucleotides labeled with 6-FAM at the 5'-terminus result in a product that is essentially 100% pure. glenresearch.com

    In contrast, using a mixture of 5- and 6-FAM isomers can lead to the formation of multiple products, complicating purification and analysis. biosearchtech.com Studies have also indicated that the presence of a 6-carboxyfluorescein (FAM) label can alter the binding interactions of proteins with DNA. For instance, both 5'- and 3'-FAM-labeled oligonucleotides have been shown to affect the binding stoichiometry and affinity of O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

    Table 1: Comparison of 5-FAM and 6-FAM Properties

    Property5-FAM6-FAM
    Common Use Labeling of proteins and amine-modified oligonucleotides. biotium.comMost common fluorescent dye for oligonucleotide labeling. idtdna.comgenelink.com
    Purity Can result in a mixture of products if starting from mixed isomers.Single isomer use leads to higher purity of labeled oligonucleotides. glenresearch.com
    Absorbance Max ~492 nm biotium.com~492 nm genelink.com
    Emission Max ~514 nm biotium.com~517 nm genelink.com
    Key Advantage Amine-reactive and suitable for various labeling purposes. biotium.comHigh purity of final product and stability. glenresearch.com

    Development of Fluorescein Derivatives with Specialized Linkers (e.g., Serinol, C6 Spacers)

    The linker arm connecting the fluorescein dye to the oligonucleotide plays a critical role in the performance of the labeled probe. Specialized linkers are designed to provide spacing, improve solubility, and minimize interactions between the dye and the nucleic acid that could lead to fluorescence quenching.

    Serinol Linkers: 6-Fluorescein Serinol Phosphoramidite (B1245037) is a modification that utilizes a serinol backbone. glenresearch.com This unique structure incorporates a linker that distances the bulky dye from the phosphate (B84403) backbone of the oligonucleotide. glenresearch.com This separation is advantageous as it can reduce the potential for quenching and steric hindrance, thereby improving the performance of the labeled oligonucleotide in applications like hybridization assays. The serinol backbone is based on a 1,3-diol structure, which offers greater stability against dephosphorylation compared to the 1,2-diol backbones used in some other modifiers. glenresearch.com

    C6 Spacers: The C6 spacer, a six-carbon chain, is a commonly used hydrophobic linker in fluorescein phosphoramidites. lumiprobe.comlumiprobe.comlunanano.ca It is introduced to distance the fluorescent dye from the oligonucleotide sequence. biosearchtech.com This spacing is particularly important when labeling guanine-rich sequences, which are known to quench the fluorescence of nearby fluorescein molecules. lumiprobe.combiosearchtech.com By increasing the distance between the dye and the oligonucleotide, the C6 spacer helps to mitigate this quenching effect. lumiprobe.com C6 spacers can be incorporated at the 5' end or internally within the oligonucleotide sequence. lumiprobe.comlunanano.ca An improved version of the 5'-dichloro-dimethoxy-fluorescein phosphoramidite utilizes a C6 spacer along with more standard pivaloyl protecting groups to enhance its stability and performance. glenresearch.com

    Table 2: Features of Specialized Linkers

    LinkerKey Features
    Serinol Based on a stable 1,3-diol backbone. glenresearch.com Moves bulky groups away from the phosphate backbone. glenresearch.com Allows for multiple consecutive incorporations. glenresearch.com
    C6 Spacer Hydrophobic six-carbon chain. lumiprobe.com Reduces quenching by G-rich sequences. lumiprobe.combiosearchtech.com Can be placed internally or at the 5' end. lumiprobe.com

    Synthesis and Characterization of Halogenated Fluoresceins for Spectral Tuning (e.g., HEX, TET, JOE)

    To facilitate multiplexed applications, where multiple targets are detected simultaneously, fluorescein derivatives with distinct spectral properties have been developed through halogenation. These derivatives, including HEX (hexachlorofluorescein), TET (tetrachlorofluorescein), and JOE (dichloro-dimethoxy-fluorescein), offer a range of emission wavelengths that can be distinguished by modern DNA sequencers and real-time PCR instruments. glenresearch.comcambio.co.ukglenresearch.comglenresearch.com

    These halogenated fluoresceins are sufficiently stable to withstand the conditions of oligonucleotide synthesis and deprotection, allowing for their direct incorporation as phosphoramidite monomers. atdbio.com The addition of chlorine and other groups to the fluorescein core shifts their absorption and emission spectra to longer wavelengths compared to FAM.

    TET (Tetrachlorofluorescein): This dye is a tetrachlorinated derivative of fluorescein. glenresearch.comglenresearch.com

    HEX (Hexachlorofluorescein): This dye is a hexachlorinated derivative. glenresearch.comglenresearch.com

    JOE (Dichloro-dimethoxy-fluorescein): This dye contains two chlorine atoms and two methoxy (B1213986) groups. lumiprobe.com Its spectral properties lie between those of FAM and TAMRA/ROX.

    The distinct spectral characteristics of these dyes are crucial for multiplex qPCR, allowing for the simultaneous detection of different DNA sequences. biosearchtech.comresearchgate.netqiagen.com

    Table 3: Spectral Properties of Halogenated Fluorescein Dyes

    DyeExcitation Max (nm)Emission Max (nm)Common Applications
    FAM 494518General labeling, qPCR. qiagen.com
    TET 521538Multiplex qPCR, DNA sequencing. qiagen.comidtdna.com
    HEX 538555Multiplex qPCR, DNA sequencing. idtdna.com
    JOE 520-529548-555Multiplex qPCR, DNA sequencing. qiagen.comidtdna.com

    Exploration of Other Xanthene Dye Phosphoramidites (e.g., TAMRA, SIMA) for Multiplexed Applications

    Beyond the direct derivatives of fluorescein, other xanthene dyes have been developed as phosphoramidites to further expand the toolkit for multiplexed analysis.

    TAMRA (Tetramethylrhodamine): TAMRA is a rhodamine-based xanthene dye commonly used in oligonucleotide applications. biosearchtech.com It exists as 5- and 6-isomers. biosearchtech.com TAMRA phosphoramidites are used to label oligonucleotides, often at the 5' end. broadpharm.comlumiprobe.com Due to its spectral properties, with an emission maximum around 575-580 nm, TAMRA is frequently used as a quencher for FAM in Förster Resonance Energy Transfer (FRET) based assays like TaqMan probes. biosearchtech.comlumiprobe.com However, TAMRA itself is fluorescent and can be used as a reporter dye in applications like quantitative PCR and DNA fragment analysis. broadpharm.comlumiprobe.com A significant consideration with TAMRA is its instability in the presence of ammonium (B1175870) hydroxide (B78521), a standard deprotection reagent in oligonucleotide synthesis. Therefore, milder deprotection conditions are required for TAMRA-labeled oligonucleotides. biosearchtech.comlumiprobe.com

    SIMA (Dichloro-diphenyl-fluorescein): SIMA is a xanthene dye that is an analogue of HEX. lumiprobe.comaatbio.com It was developed to have improved stability under the alkaline conditions used for oligonucleotide deprotection. lumiprobe.comaatbio.com SIMA exhibits greater stability than HEX when treated with aqueous ammonium hydroxide at high temperatures or with a mixture of ammonium hydroxide and methylamine (B109427) (AMA). lumiprobe.comaatbio.com While its spectral characteristics are similar to HEX, SIMA has a higher quantum yield. lumiprobe.com At neutral pH, SIMA shows a slight blue shift in its absorption maximum compared to HEX. aatbio.com Its emission intensity is about 90% of that of HEX, with a 5 nm red-shifted emission peak. aatbio.com These properties make SIMA a valuable alternative to HEX for producing fluorescently labeled primers and probes for applications like quantitative PCR. lumiprobe.comaatbio.com

    The development of these and other xanthene dyes, such as the CAL Fluor series, has been driven by the need for robust and spectrally diverse reporters for multiplexed qPCR and other advanced genetic analysis techniques. biosearchtech.comresearchgate.netbiosearchtech.com

    Table 4: Comparison of Other Xanthene Dye Phosphoramidites

    DyeKey CharacteristicsCommon Applications
    TAMRA Rhodamine-based dye, acts as both a reporter and a quencher for FAM. biosearchtech.comlumiprobe.com Requires mild deprotection conditions. biosearchtech.comlumiprobe.comFRET probes (TaqMan), qPCR, fragment analysis. biosearchtech.combroadpharm.comlumiprobe.com
    SIMA More stable analogue of HEX with higher quantum yield. lumiprobe.comaatbio.comQuantitative PCR primers and probes. lumiprobe.comaatbio.com

    Quality Control, Purification, and Characterization of Synthesized Fluorescein Labeled Oligonucleotides

    Analytical Methodologies for Assessing Oligonucleotide Purity and Integrity

    A suite of analytical techniques is employed to comprehensively assess the purity and integrity of synthesized fluorescein-labeled oligonucleotides. These methods provide both qualitative and quantitative data, ensuring that failure sequences, incompletely deprotected products, and unreacted labeling reagents are effectively identified and removed.

    High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic oligonucleotides. atdbio.com It offers high resolution and is amenable to automation. atdbio.com For fluorescein-labeled oligonucleotides, Reverse-Phase HPLC (RP-HPLC) is particularly effective. atdbio.comlabcluster.com The fluorescein (B123965) moiety imparts significant hydrophobicity to the oligonucleotide, which enhances its retention on the nonpolar stationary phase of an RP-HPLC column (typically C8 or C18), allowing for excellent separation from unlabeled failure sequences. atdbio.comlabcluster.combiosyn.com

    Ion-pair reversed-phase HPLC is a widely used variation of this technique. nih.gov It involves the use of an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. acs.orgmz-at.de This agent neutralizes the negative charges on the phosphate (B84403) backbone of the oligonucleotide, increasing its hydrophobicity and interaction with the stationary phase, thereby improving separation based on length and the presence of the lipophilic fluorescein label. nih.govacs.org The separation is typically achieved using a gradient of an organic solvent, like acetonitrile, in an aqueous buffer. atdbio.comacs.org By monitoring the elution profile at different wavelengths (e.g., 260 nm for the oligonucleotide and a wavelength specific to fluorescein, ~494 nm), it is possible to distinguish between labeled and unlabeled species. mz-at.denih.gov Hybrid particle technology, as seen in columns like the XTerra® MS C18, offers enhanced stability at the higher temperatures (50-60 °C) and pH levels (pH 7-9) often used for these separations. mz-at.de

    A hybridization-based liquid chromatography-fluorescence (LC-FL) assay represents another sensitive approach, combining the separation power of LC with the high sensitivity of fluorescence detection. wuxiapptec.combioanalysis-zone.com This method can achieve very low limits of detection, making it suitable for demanding applications. wuxiapptec.com

    Table 1: Typical HPLC Parameters for Fluorescein-Labeled Oligonucleotide Analysis

    Parameter Typical Setting Purpose Reference
    Column Type Reverse-Phase (e.g., C18, C8) Separates based on hydrophobicity. atdbio.comnih.gov
    Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA) in water Ion-pairing agent and aqueous buffer. acs.orgmz-at.de
    Mobile Phase B Acetonitrile (ACN) Organic modifier to elute bound molecules. acs.orgmz-at.de
    Gradient Increasing concentration of Mobile Phase B Elutes molecules based on increasing hydrophobicity. mz-at.de
    Temperature 50-60 °C Improves peak shape and resolution. mz-at.de

    | Detection | UV at 260 nm and Fluorescence (Ex: ~494 nm, Em: ~521 nm) | Quantifies oligonucleotide and specifically detects the fluorescein label. | mz-at.de |

    Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

    Mass spectrometry is an indispensable tool for the definitive confirmation of the molecular weight of the synthesized fluorescein-labeled oligonucleotide. eurogentec.com It provides a highly accurate mass measurement, verifying that the correct sequence has been synthesized and that the fluorescein label is present. The two most common MS techniques used for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). eurogentec.comnih.gov

    MALDI-TOF MS is a sensitive and accurate technique for oligonucleotides up to approximately 60 bases in length. eurogentec.com It provides precise information on the product's length and confirms the presence of modifications like fluorescein. eurogentec.com ESI-MS, often coupled with liquid chromatography (LC-MS), is also highly effective. It can characterize various by-products of oligonucleotide synthesis and labeling, providing detailed structural information. nih.govnih.gov The use of MS is particularly crucial because some labeling chemistries can lead to side reactions. For instance, linkages derived from fluorescein isothiocyanate (FITC) can be unstable under deprotection conditions, leading to hydrolysis or ammonolysis, which results in products with different masses that can be identified by MS. glenresearch.com

    Gel Electrophoresis for Size and Purity Assessment

    Polyacrylamide Gel Electrophoresis (PAGE), particularly under denaturing conditions, is a high-resolution technique used to assess the size and purity of oligonucleotides. labcluster.comacs.org This method separates molecules based on their size, with smaller fragments migrating faster through the gel matrix. labcluster.com For fluorescein-labeled oligonucleotides, this technique allows for the direct visualization of the product and any shorter, failure sequences. researchgate.net

    Because the fluorescein molecule itself is fluorescent, the labeled oligonucleotide bands can be visualized directly in the gel using a fluorescence imager with the appropriate excitation and emission filters, eliminating the need for other staining methods like ethidium (B1194527) bromide or SYBR Green. tmc.eduthermofisher.com This provides a clear assessment of purity, with the goal being a single, sharp band corresponding to the full-length, labeled product. researchgate.net PAGE is capable of resolving oligonucleotides that differ by only a single nucleotide, offering excellent size resolution and leading to purity levels of 95–99%. labcluster.com Automated fluorescence DNA analyzers can also be used for high-throughput quality and quantity assessment of fluorescently labeled primers. researchgate.net

    Advanced Purification Strategies for Labeled Oligonucleotides

    Following synthesis, the crude product is a mixture containing the desired full-length fluorescein-labeled oligonucleotide, as well as various impurities. These include truncated "failure" sequences (often capped to prevent further elongation), protecting groups, and excess unreacted fluorescein phosphoramidite (B1245037) or dye. Advanced purification is therefore essential.

    Cartridge-Based Purification Protocols

    Cartridge-based purification is a rapid and convenient form of solid-phase extraction (SPE) for cleaning up synthetic oligonucleotides. acs.orgresearchgate.net A common and effective strategy is the "trityl-on" method. acs.orgglenresearch.com In this approach, the final 5'-terminal dimethoxytrityl (DMT) group on the full-length oligonucleotide is intentionally left on after synthesis. labcluster.comacs.org This lipophilic DMT group acts as a handle, causing the full-length product to be strongly retained by the reverse-phase sorbent in the cartridge, while the "trityl-off" failure sequences, which lack this group, are washed away. labcluster.combiosyn.comglenresearch.com

    After the failure sequences are removed, an acidic solution is passed through the cartridge to cleave the DMT group. The desired, purified, and detritylated oligonucleotide is then eluted. acs.org This method is effective for routine purification and can yield products with high purity. researchgate.netglenresearch.com For fluorescein-labeled oligonucleotides, this method is also highly applicable, as the hydrophobicity of the fluorescein adds to the retention on the reverse-phase matrix. nih.gov Specific cartridges, such as Poly-Pak™ or Fluoro-Pak™, are designed for this purpose. acs.orgglenresearch.com

    Table 2: Comparison of Purification Outcomes for a 25-mer 6-FAM Labeled Oligonucleotide

    Purification Method Purity Achieved Peak Elution Time (Capillary Gel Electrophoresis) Reference
    HPLC 94.1% 37 min 28 sec researchgate.net

    Note: The reported 100% purity for cartridge purification in this specific study indicates that, within the detection limits of the capillary gel electrophoresis method used, no impurities were observed. researchgate.net

    Optimized Reverse-Phase HPLC Purification Methods

    For applications requiring the highest purity, reverse-phase HPLC is the purification method of choice. labcluster.combiosyn.com As an analytical tool, RP-HPLC offers superior resolution compared to cartridges, allowing for the fine separation of the full-length labeled product from closely related impurities. labcluster.combiosyn.com The intrinsic hydrophobicity of the fluorescein label makes these oligonucleotides ideal candidates for RP-HPLC purification, as it provides excellent separation of the labeled product from unlabeled failure sequences. labcluster.comnih.gov

    The "trityl-on" strategy can also be employed with preparative RP-HPLC, providing a very effective separation of the DMT-containing product from impurities. atdbio.com The collected fraction containing the purified, trityl-on oligonucleotide is then treated with acid to remove the DMT group, followed by a final desalting step. atdbio.com Optimization of the method, including the gradient steepness, temperature, and flow rate, is crucial for achieving baseline separation and high recovery of the pure product. mz-at.de While highly effective, the resolution of RP-HPLC can decrease for very long oligonucleotides (typically >50 bases). labcluster.combiosyn.com

    Spectroscopic Characterization of Fluorescent Conjugates

    The conjugation of fluorescein to oligonucleotides imparts fluorescent properties that are invaluable for their detection and characterization. However, the properties of fluorescein are often significantly altered upon conjugation. nih.gov The local environment created by the nucleic acid can influence the molar absorptivity, fluorescence quantum yield, protolytic equilibrium (pKa), and fluorescence lifetimes. nih.govresearchgate.net Therefore, thorough spectroscopic characterization is essential to understand the behavior of these fluorescently labeled molecules in various experimental settings. This involves a suite of techniques that probe the electronic and photophysical properties of the attached dye, providing insights into the conjugate's concentration, the integrity of the labeling, and its interactions with its environment.

    Detailed Absorption and Emission Spectroscopy

    Absorption and emission spectroscopy are fundamental techniques for characterizing fluorescein-labeled oligonucleotides. The absorption spectrum reveals the wavelengths of light the conjugate absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.

    For an oligonucleotide labeled with a fluorescein derivative, the UV/VIS absorption spectrum typically shows two main peaks: one in the ultraviolet region (around 260 nm) corresponding to the oligonucleotide itself, and another in the visible region corresponding to the fluorescein dye. sci-hub.st For instance, an oligonucleotide labeled with LightCycler® Fluorescein exhibits an excitation maximum at 494 nm and an emission maximum at 519 nm. n-genetics.com The ratio of the absorbance at the dye's maximum to the absorbance at 260 nm can be used to assess the purity and labeling efficiency of the conjugate. sci-hub.st

    The spectral properties of fluorescein are highly sensitive to its local environment. researchgate.net Factors such as pH, attachment position, and the sequence of the oligonucleotide can cause shifts in the absorption and emission maxima. oup.comresearchgate.net For example, the pKa of fluorescein, which relates to its protolytic equilibrium between the monoanion and dianion forms, increases from about 6.43 for the free dye to approximately 6.90 when attached to oligonucleotides of at least 12 bases. nih.gov This shift reflects the local electrostatic potential of the nucleic acid. nih.gov The fluorescence emission intensity of fluorescein is also known to decrease significantly at a pH below 7. nih.gov

    Furthermore, hybridization of a fluorescein-labeled oligonucleotide to its complementary strand can lead to either an increase or a decrease in fluorescence intensity. oup.com Quenching of fluorescence is often observed when the dye is positioned near a guanine (B1146940) (dG) or cytosine (dC) residue at the 3' end of the oligonucleotide. oup.com Conversely, bathochromic (red) shifts of 8 to 9 nm in both absorption and emission spectra have been observed upon attaching fluorescein to DNA. researchgate.net When fluorescein-labeled oligonucleotides are bound to silver nanoparticles, a blue-shift of 10 nm in the emission maximum (to 518 nm) can occur.

    PropertyWavelength (nm)Condition
    Excitation Maximum494Labeled on oligonucleotide in 2 mM Tris buffer, pH 8.3 n-genetics.com
    Emission Maximum519Labeled on oligonucleotide in 2 mM Tris buffer, pH 8.3 n-genetics.com
    Emission Maximum518Labeled oligonucleotide on silver nanoparticles

    Fluorescence Lifetime Measurements for Environmental Sensitivity

    Fluorescence lifetime (τ) is the average time a fluorophore remains in its excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the fluorophore's immediate environment, making it a powerful tool for probing the local conditions around the fluorescein-labeled oligonucleotide. researchgate.netnih.gov Changes in the fluorescence lifetime can indicate alterations in the fluorophore's interaction with the oligonucleotide, the solvent, or other molecules. nih.gov

    The fluorescence lifetime of fluorescein changes upon conjugation to an oligonucleotide and can be further modulated by the oligonucleotide's structure (single-stranded vs. double-stranded) and its interaction with other molecules. oup.comsetabiomedicals.com For example, studies have shown that the fluorescence decay of a fluorescein-labeled aptamer is complex and temperature-dependent, with significant changes occurring upon the melting of the aptamer's tertiary structure. researchgate.net

    Often, the fluorescence decay of fluorescein-labeled oligonucleotides is not a single exponential process. Biexponential decay, with two different lifetime components, has been observed for both single-stranded and double-stranded structures. oup.com This suggests that the fluorescein molecule exists in at least two different electronic states or conformations, likely due to its association and dissociation with the nucleobases. oup.com The presence of multiple fluorescent lifetimes can complicate data analysis but also provides a more detailed picture of the fluorophore's dynamic environment. nih.gov The lifetime of a fluorophore is a key parameter that, along with molecular size, determines the dynamic range of fluorescence polarization assays. setabiomedicals.com

    SampleLifetime Component 1 (ns)Lifetime Component 2 (ns)Notes
    Free Fluorescein4.1-- researchgate.net
    TMR-dT15 in buffer3.45-Tetramethylrhodamine (TMR) labeled oligonucleotide researchgate.net
    Fluorescein-labeled oligo (single-stranded)Multiple lifetimes observed-Biexponential decay indicates multiple conformations oup.com
    Fluorescein-labeled oligo (double-stranded)Multiple lifetimes observed-Biexponential decay indicates multiple conformations oup.com

    Fluorescence Polarization Studies for Molecular Mobility Analysis

    Fluorescence polarization, or fluorescence anisotropy, is a technique that measures the rotational mobility of a fluorescent molecule. thermofisher.com It provides information on molecular orientation, mobility, and processes that modulate them, such as ligand binding and nucleic acid hybridization. thermofisher.comoup.com The principle lies in exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. nih.gov

    A small, rapidly rotating molecule, like a free fluorescein-labeled oligonucleotide in solution, will depolarize the emitted light, resulting in low fluorescence polarization (or anisotropy). nih.govthermofisher.com However, when this labeled oligonucleotide binds to a larger molecule, such as a protein or its complementary DNA strand to form a duplex, the rotational motion of the fluorescein is significantly slowed down. thermofisher.comoup.comnih.gov This restriction in movement leads to a higher degree of polarization in the emitted light, and thus an increase in the measured anisotropy. oup.comnih.gov

    This change in anisotropy serves as a direct readout for monitoring hybrid formation and other binding events in solution. oup.comnih.govoup.com For example, an increase in anisotropy is observed with an increase in the chain length of the fluorescein-labeled probe itself. oup.comnih.gov A further, more significant increase occurs when the probe hybridizes with its complementary oligonucleotide. oup.comnih.gov This makes fluorescence polarization a valuable tool for various bioanalytical applications, including immunoassays, studies of protein-DNA interactions, and high-throughput screening. thermofisher.comresearchgate.net One of the advantages of this method is that because it is a ratiometric measurement, variations in fluorescence intensity due to sample additives tend to cancel out, reducing interference. thermofisher.com

    EventAnisotropy (r)Reason
    Free F-Probe in solutionLowRapid rotational diffusion of the small oligonucleotide thermofisher.comoup.com
    F-Probe hybridizes with complementary strandIncreasedSlower rotational diffusion of the larger duplex oup.comnih.gov
    F-Probe binds to a large proteinIncreasedSignificant decrease in rotational diffusion due to the large mass of the protein nih.gov

    Future Directions and Emerging Research Frontiers in Fluorescein Phosphoramidite Chemistry and Applications

    Development of Novel Fluorescein (B123965) Phosphoramidite (B1245037) Analogues with Enhanced Photostability and Quantum Yield

    A significant frontier in fluorescein chemistry is the rational design and synthesis of new phosphoramidite analogues that overcome the inherent limitations of the parent fluorophore. glenresearch.com Research is actively pursuing derivatives with improved photostability, higher fluorescence quantum yields, and spectral properties tuned for modern analytical instruments.

    Another approach focuses on modifying the linker connecting the fluorescein moiety to the phosphoramidite group. The stability of this linkage is critical, as it must withstand the conditions of automated DNA synthesis and subsequent deprotection. google.comglenresearch.com Early versions using a thiourea (B124793) linkage were found to be unstable under deprotection conditions, leading to a heterogeneous mixture of labeled products. glenresearch.com Modern analogues, such as 6-FAM, utilize a stable amide linkage derived from a single isomer of 6-carboxyfluorescein (B556484), ensuring the generation of a pure, singly labeled oligonucleotide. glenresearch.com Further innovations include linkers based on a 1,3-diol backbone, which permit the multiple addition of fluorescein moieties within a single oligonucleotide, a feature useful for creating highly fluorescent probes. biosearchtech.com

    Researchers are also exploring the replacement of natural nucleobases with fluorescent analogues or the introduction of dyes via rigid linkers to minimize dye-DNA interactions that can quench fluorescence. oup.comacs.org While not always involving fluorescein itself, these principles guide the development of new fluorescent phosphoramidites. For example, attaching dyes to the 5-position of thymine (B56734) via a rigid ethynyl (B1212043) linker has been shown to reduce fluorescence quenching. oup.com These strategies aim to create a new generation of fluorescein-based reagents with predictable and robust performance for advanced applications.

    Table 1: Photophysical Properties of Selected Fluorescein Analogues

    Fluorescein Analogue Excitation Max (nm) Emission Max (nm) Key Features
    6-FAM (Fluorescein) 493 517 Single isomer, stable amide linkage, widely used standard. biosearchtech.comaatbio.com
    TET (Tetrachloro-fluorescein) 521 536 Red-shifted spectrum, suitable for multiplexing. glenresearch.com
    HEX (Hexachloro-fluorescein) 535 556 Further red-shifted for multicolor applications. glenresearch.com

    Note: The precise spectral properties can vary depending on the local chemical environment and conjugation.

    Integration of Fluorescein Labeling with Cutting-Edge Biosensing Platforms

    Fluorescein-labeled oligonucleotides are integral components in the development of advanced biosensing platforms. Their bright fluorescence allows for highly sensitive detection of nucleic acids and other biomolecules. Emerging research focuses on integrating these labeled probes with novel sensor architectures to achieve higher sensitivity, specificity, and throughput.

    One area of innovation is the use of fluorescein-labeled probes in optical waveguide-based biosensors. For example, researchers have demonstrated the in-situ synthesis of DNA probes within porous silicon waveguide structures using phosphoramidite chemistry. spiedigitallibrary.org The hybridization of target DNA to these immobilized probes alters the effective refractive index of the waveguide, which can be detected with high sensitivity. This approach combines the power of phosphoramidite synthesis with the signal enhancement provided by the waveguide structure.

    Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that heavily relies on fluorescent labels like fluorescein. 101.200.202 In FRET-based biosensors, fluorescein often acts as the donor fluorophore, transferring energy to a nearby acceptor (quencher) dye. 101.200.202 The FRET efficiency is highly dependent on the distance between the donor and acceptor, a principle used to design "smart" probes that fluoresce only upon binding to their target. These probes are widely used in real-time PCR assays (e.g., TaqMan probes) and for studying molecular interactions. sbsgenetech.comoup.com Novel FRET pairs and probe designs are continuously being developed to improve signal-to-noise ratios and expand the multiplexing capabilities of these assays.

    Furthermore, fluorescein-labeled molecules are being used in high-throughput screening platforms, such as DNA microarrays. nih.gov In these systems, thousands of different probes are immobilized on a solid surface, and the binding of fluorescently labeled targets from a sample is detected. Innovations in this area include the development of new surface chemistries for probe immobilization and advanced imaging systems for sensitive detection, enabling large-scale gene expression analysis and genotyping. spiedigitallibrary.org

    Applications in Synthetic Biology, DNA Nanotechnology, and Advanced Material Science

    The ability to precisely place fluorescent molecules within custom-designed DNA sequences using fluorescein phosphoramidite is a key enabler for synthetic biology and DNA nanotechnology. axispharm.comtandfonline.com These fields leverage the predictable base-pairing of nucleic acids to construct complex, functional structures on the nanoscale.

    In DNA nanotechnology, DNA strands are used as building blocks to create intricate two- and three-dimensional shapes, such as cubes, pyramids, and more complex "DNA origami" structures. sci-hub.se this compound allows for the site-specific incorporation of fluorophores into these nanostructures. This labeling is crucial for visualizing the assembled structures, studying their conformational dynamics, and creating functional devices. For example, fluorescein-labeled DNA nanostructures can serve as fluorescent reporters for detecting specific ions or as platforms for organizing other molecules with nanoscale precision. nist.gov

    In synthetic biology, researchers aim to design and build new biological parts, devices, and systems. Fluorescently labeled oligonucleotides are essential tools for tracking and quantifying biological processes within synthetic circuits. tandfonline.com For instance, fluorescein-labeled probes can be used in fluorescence in situ hybridization (FISH) to visualize the expression of specific genes within engineered cells or to study the localization of synthetic RNA molecules. axispharm.com

    The interface of DNA nanotechnology and material science is another burgeoning area. DNA functionalized with molecules like fluorescein can be used to direct the assembly of nanoparticles or to create hybrid materials with novel optical and electronic properties. sci-hub.se The programmability of DNA assembly provides a powerful route to fabricating advanced materials where the spatial arrangement of components is controlled with molecular-level precision.

    Methodological Innovations for High-Throughput and Cost-Effective Labeling and Analysis

    The increasing demand for fluorescently labeled oligonucleotides in genomics, diagnostics, and therapeutics necessitates the development of more efficient and economical labeling methods. axispharm.com Research in this area focuses on improving the automation of DNA synthesis and developing novel strategies for high-throughput labeling.

    Automated solid-phase phosphoramidite chemistry is the standard method for producing custom oligonucleotides, and dye phosphoramidites are readily integrated into this process. 101.200.202 Innovations that increase the speed and efficiency of the synthesis cycle, such as improved coupling reagents and protocols, contribute to higher throughput and lower costs. acs.org The development of phosphoramidites with enhanced stability and coupling efficiency is an ongoing goal.

    Beyond standard synthesis, novel methods for high-throughput protein labeling have been developed that could be adapted for nucleic acids. One such method combines in vitro translation with fluorescent labeling, where a puromycin (B1679871) analogue linked to a fluorophore like fluorescein is incorporated at the C-terminus of a newly synthesized protein. nih.gov This one-step expression and labeling process is highly suitable for large-scale analysis.

    For oligonucleotide labeling, the development of versatile backbones and linkers allows for more flexible and efficient incorporation of multiple labels. A non-nucleosidic 2-aminobutyl-1,3-propanediol backbone, for example, has been used to create phosphoramidite reagents that can introduce labels at any position (5', 3', or internal) within an oligonucleotide. oup.com This method allows for multiple labeling events through repetitive coupling cycles, enabling the creation of probes with tailored fluorescent properties for specific high-throughput applications. oup.com These methodological advancements are critical for expanding the accessibility and application of fluorescein-labeled oligonucleotides in large-scale biological research and diagnostics.

    Q & A

    Q. What are the standard protocols for incorporating fluorescein phosphoramidite into oligonucleotides during automated synthesis?

    this compound is typically introduced during solid-phase oligonucleotide synthesis using a DNA/RNA synthesizer. For 5′-end labeling, the phosphoramidite is coupled in the final synthesis step, followed by oxidation and deprotection with ammonium hydroxide to release the labeled oligonucleotide . For internal labeling (e.g., at thymidine residues), Fluorescein-dT phosphoramidite is used, requiring careful spacing (e.g., via Spacer-18) to minimize self-quenching . Post-synthesis purification involves reverse-phase HPLC or PAGE to ensure >95% purity .

    Q. How do spectral properties vary among this compound derivatives, and how should researchers select the appropriate variant?

    Key derivatives include 6-FAM (Ex/Em: 493/517 nm), TET (521/542 nm), and HEX (533/559 nm), each with distinct extinction coefficients (e.g., 83,000 cm⁻¹M⁻¹ for 6-FAM vs. 73,000 for HEX) . Selection depends on the detection system’s wavelength range and compatibility with multiplexing. For example, 6-FAM is optimal for blue-green excitation, while HEX suits green-yellow channels. Researchers must also account for spectral overlap when designing multi-probe experiments .

    Advanced Research Questions

    Q. How can researchers optimize fluorescein labeling efficiency while mitigating fluorescence quenching in densely labeled oligonucleotides?

    Quenching occurs when fluorescein molecules are <10 Å apart. To prevent this:

    • Use Spacer-18 or hexaethylene glycol linkers between fluorophores .
    • Limit labeling density to one fluorescein per 10–15 nucleotides .
    • Validate via fluorescence correlation spectroscopy (FCS) to measure brightness per molecule . For probes requiring high sensitivity (e.g., telomerase detection), position fluorescein at the 5′ end to maximize signal-to-noise ratios .

    Q. What experimental strategies resolve contradictions in fluorescence intensity data caused by labeling position (5′ vs. 3′ vs. internal)?

    ** Fluorescein’s microenvironment (e.g., proximity to DNA secondary structures) impacts intensity. To address variability:

    • Compare parallel syntheses of 5′- vs. 3′-labeled probes (using 3′-Fluorescein CPG supports) under identical conditions .
    • Use circular dichroism (CD) or NMR to assess structural perturbations caused by labeling .
    • Normalize signals using a reference dye (e.g., Cy3) in dual-labeled constructs .

    Q. How can this compound be integrated into DNAzyme-based probes for metal ion detection, and what validation steps are critical?

    Fluorescein is paired with a quencher (e.g., Dabcyl) in DNAzyme probes. Key steps include:

    • Designing a catalytic core with optimal primer length (e.g., 18–22 nt) to balance activity and stability .
    • Validating selectivity via competition assays (e.g., testing against non-target ions like Mg²⁺ or Ca²⁺) .
    • Calibrating detection limits using serial dilutions of target ions, with quantification via real-time fluorescence decay analysis .

    Methodological Notes

    • Spectral Calibration: Always measure extinction coefficients empirically using UV-Vis spectroscopy, as batch-to-batch variability in phosphoramidite purity (e.g., isomer ratios) can affect reported values .
    • Deprotection Optimization: For RNA probes, avoid prolonged ammonia treatment (>12 hrs at 55°C) to prevent fluorescein degradation; use methylamine for faster deprotection .
    • Data Normalization: In qPCR applications (e.g., FAM-labeled TaqMan probes), normalize threshold cycles (Ct) using endogenous controls (e.g., β-actin) to account for RNA input variability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.